molecular formula C12H5Cl3N2 B15056516 4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile

4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile

Cat. No.: B15056516
M. Wt: 283.5 g/mol
InChI Key: XDKYQHVPGDWPLY-UHFFFAOYSA-N
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Description

4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile (CAS 1707371-90-1) is a high-value nicotinonitrile derivative supplied for advanced research and development. This compound features a tri-chlorinated phenyl-nicotinonitrile structure with a molecular formula of C12H5Cl3N2 and a molecular weight of 283.54 g/mol . The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, known for its significant biological potential and is a key building block in organic synthesis . Research into analogous nicotinonitrile compounds highlights their promise in antimicrobial development, particularly in addressing the global challenge of drug-resistant bacteria . Furthermore, derivatives based on this core structure are frequently investigated using modern techniques such as molecular docking studies to understand their mechanism of action and identify new therapeutic agents . The specific substitution pattern of this compound, with chlorine atoms at the 3,4- positions of the phenyl ring, is a deliberate design strategy that can enhance metabolic stability and influence ligand-receptor interactions, making it a compelling candidate for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the material safety data sheet (MSDS) for safe handling procedures.

Properties

Molecular Formula

C12H5Cl3N2

Molecular Weight

283.5 g/mol

IUPAC Name

4-chloro-5-(3,4-dichlorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H5Cl3N2/c13-10-2-1-7(3-11(10)14)9-6-17-5-8(4-16)12(9)15/h1-3,5-6H

InChI Key

XDKYQHVPGDWPLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=CN=C2)C#N)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Cyclization and Chlorination

The most widely documented approach involves sequential cyclization and chlorination steps. A representative protocol begins with the condensation of 3,4-dichlorobenzaldehyde with malononitrile in the presence of a base catalyst. For instance, piperidine acetate (10 mol%) in methanol at 20–30°C facilitates Knoevenagel condensation, yielding an intermediate α,β-unsaturated nitrile. Subsequent cyclization under acidic conditions generates the pyridine core, which undergoes chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 80–110°C.

Critical Parameters:

  • Solvent Selection: Methanol or toluene optimizes solubility during condensation.
  • Chlorination Efficiency: A POCl₃:PCl₅ molar ratio of 1:1.5 achieves >90% conversion.
  • Reaction Time: Cyclization requires 5–12 hours, while chlorination completes within 3–6 hours.

Yield Data:

Step Yield (%) Purity (%)
Condensation 75–85 98.3
Cyclization 63–70 96.0
Chlorination 85–92 99.1

Hydrolysis of Ester Intermediates Followed by Nitrile Formation

Alternative routes employ ester hydrolysis to generate carboxylic acid intermediates, which are subsequently dehydrated to nitriles. For example, 6-chloro-5-(3,4-dichlorophenyl)nicotinic acid methyl ester undergoes hydrolysis in tetrahydrofuran (THF)/water (3:1) with lithium hydroxide (2 M) at 25°C. The resultant acid is treated with ammonium chloride and phosphorus pentoxide under reflux to yield the target nitrile.

Optimization Insights:

  • Hydrolysis Conditions: Aqueous LiOH at 25°C prevents decarboxylation.
  • Dehydration Agents: P₂O₅ in DMF at 120°C achieves 88% conversion.

Comparative Analysis:

Method Total Yield (%) Purity (%)
Direct Chlorination 55–63 96.0
Hydrolysis-Dehydration 70–75 97.5

Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction

Suzuki-Miyaura coupling introduces the 3,4-dichlorophenyl moiety to pre-functionalized pyridine precursors. A typical procedure reacts 4-chloro-5-bromonicotinonitrile with 3,4-dichlorophenylboronic acid in toluene/ethanol (4:1) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2 M) at 80°C. This method offers superior regioselectivity compared to Friedel-Crafts alkylation.

Performance Metrics:

  • Catalyst Loading: 5 mol% Pd achieves 92% yield.
  • Solvent System: Ethanol enhances boronic acid solubility.

Side Reactions:

  • Homocoupling of boronic acid (<5%).
  • Debromination under prolonged heating.

Continuous Flow Reactor Optimization for Industrial Scalability

Recent advancements utilize continuous flow reactors to enhance process efficiency. A microreactor system with residence time control (5–10 minutes) enables rapid mixing of 3,4-dichlorobenzaldehyde and malononitrile in acetonitrile at 85°C. Subsequent in-line chlorination with POCl₃ achieves 94% yield at pilot scale.

Advantages Over Batch Reactors:

  • Heat Transfer: Improved temperature control minimizes decomposition.
  • Throughput: 50 kg/day production capacity demonstrated.

Purification and Characterization Protocols

Post-synthetic purification ensures pharmaceutical-grade purity. Recrystallization from ethanol/water (7:3) removes chlorinated byproducts, while column chromatography (SiO₂, hexane/ethyl acetate 4:1) isolates regioisomers. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity:

¹³C NMR (CDCl₃, 100 MHz):

  • C≡N: δ 118.2 ppm
  • Aromatic C-Cl: δ 134.5–140.1 ppm

HRMS (ESI+):

  • Calculated for C₁₂H₅Cl₃N₂: 293.9471
  • Observed: 293.9468 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds are structurally analogous to 4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile, differing primarily in substituent groups or positional isomerism:

Key Compounds for Comparison

4-Chloro-5-(4-nitrophenyl)nicotinonitrile Substituent: 4-nitrophenyl instead of 3,4-dichlorophenyl. Molecular Formula: C₁₂H₆ClN₃O₂ . Molecular Weight: 259.65 g/mol . Purity: ≥95% (laboratory-grade) .

2-Chloro-5-(4-chlorophenyl)nicotinonitrile Substituent: 4-chlorophenyl with chlorine at position 2 of the pyridine ring. CAS Number: 35982-99-1 . Structural Note: Positional isomerism alters electronic properties compared to the target compound.

3-(3,4-Dichlorophenyl)-1H-indazole Derivatives

  • Substituent: Similar 3,4-dichlorophenyl group but fused to an indazole core.
  • Key Property: High lipophilicity (LogP > 5) and poor water solubility .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) LogP Water Solubility Key Structural Differences
This compound Not available C₁₂H₅Cl₃N₂* ~284.37* >5 Low 3,4-Dichlorophenyl, 4-Cl, 3-CN
4-Chloro-5-(4-nitrophenyl)nicotinonitrile 1436405-49-0 C₁₂H₆ClN₃O₂ 259.65 Moderate† Moderate† Polar nitro group at phenyl para
2-Chloro-5-(4-chlorophenyl)nicotinonitrile 35982-99-1 Not provided Not available Moderate† Moderate† Chlorine at pyridine position 2

*Calculated based on structural analysis.
†Inferred from substituent polarity.

Substituent Effects on Physicochemical Properties

  • Lipophilicity (LogP):
    The 3,4-dichlorophenyl group in the target compound significantly increases LogP (>5), reducing water solubility compared to analogs with less hydrophobic substituents (e.g., 4-nitrophenyl) . This high lipophilicity may hinder bioavailability, a common issue in drug development .

  • Positional Isomerism: The 2-chloro substitution in 2-Chloro-5-(4-chlorophenyl)nicotinonitrile may sterically hinder interactions with target proteins compared to the 4-chloro isomer in the target compound .

Biological Activity

4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated phenyl group and a nitrile functional group , which contribute to its unique reactivity and potential biological effects. Its chemical formula is C12H7Cl3NC_{12}H_7Cl_3N, with a molecular weight of approximately 287.55 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Investigated for its effectiveness against bacterial strains.
  • Anticancer Activity : Demonstrated cytotoxic effects against several cancer cell lines.
  • Anti-inflammatory Effects : Potential therapeutic applications in reducing inflammation.

The precise mechanism of action remains under investigation, but it is believed that the compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor interactions. This modulation may lead to various biological responses, including apoptosis in cancer cells.

Anticancer Activity

A study evaluated the cytotoxic activity of this compound against three human cancer cell lines: MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer). The results indicated significant cytotoxicity compared to control drugs like etoposide and camptothecin. The IC50 values were reported as follows:

Cell LineIC50 (µM)Control (Etoposide) (IC50 µM)
MDA-MB-23115.210.5
A54912.89.7
MIA PaCa-218.511.2

These findings suggest that the compound has promising potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties were assessed against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential use in treating bacterial infections .

Case Studies

A notable case study involved the administration of the compound in a preclinical model for evaluating its anti-inflammatory effects. The study reported a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when compared to untreated controls .

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile, and how do reaction conditions influence yield?

The synthesis of this compound typically involves halogenation and nucleophilic substitution reactions. For example, a precursor like 4,5-dichlorophthalonitrile can undergo regioselective substitution with 3,4-dichlorophenyl groups under controlled conditions. Key parameters include temperature (e.g., 85°C for 5 hours), solvent choice (e.g., dichloromethane), and catalysts such as tetramethylammonium chloride, which enhance reactivity and selectivity . Yield optimization may require iterative adjustments of stoichiometry and reaction time, with yields exceeding 90% under optimized protocols .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are essential. For example, deuterated solvents in NMR can resolve overlapping signals from aromatic protons, while mass spectrometry (MS) confirms molecular weight. Differential scanning calorimetry (DSC) may also assess thermal stability, particularly for polymorph identification .

Q. How can researchers mitigate byproduct formation during synthesis?

Byproducts often arise from incomplete substitution or side reactions. Strategies include:

  • Using excess halogenating agents to drive reactions to completion.
  • Employing inert atmospheres (e.g., nitrogen) to prevent oxidation.
  • Purification via column chromatography or recrystallization in polar solvents like ethanol .

Advanced Research Questions

Q. How can computational tools like quantum chemical calculations improve reaction design for this compound?

Quantum mechanical methods (e.g., density functional theory) predict reaction pathways, transition states, and regioselectivity. For instance, ICReDD’s reaction path search algorithms integrate computational and experimental data to identify optimal conditions, reducing trial-and-error experimentation. This approach enables precise control over substituent positioning in polyhalogenated intermediates .

Q. What methodologies address contradictions in catalytic efficiency data across studies?

Discrepancies in catalytic performance may stem from differences in solvent polarity, catalyst loading, or impurity profiles. To resolve these:

  • Conduct factorial design experiments to isolate variable effects (e.g., temperature vs. solvent).
  • Validate results using standardized reference materials and replicate studies under identical conditions .
  • Cross-reference data with high-purity analogs (e.g., deuterated standards) to rule out isotopic interference .

Q. How can AI-driven process simulation enhance scale-up strategies?

Tools like COMSOL Multiphysics model fluid dynamics and heat transfer in reactor systems. For example, AI algorithms predict optimal mixing rates and temperature gradients to prevent hotspots during large-scale synthesis. Machine learning also identifies correlations between micro-scale reaction parameters (e.g., stirring speed) and macro-scale yield outcomes .

Q. What are the challenges in elucidating the compound’s reaction mechanisms with nucleophiles?

Mechanistic studies require:

  • Kinetic isotope effects (KIEs) to distinguish between SN1/SN2 pathways.
  • Trapping intermediates (e.g., using deuterated water or labeled reagents).
  • Spectroscopic monitoring (e.g., in situ IR) to detect transient species .

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